N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with the piperazine derivative.
Formation of the Propoxy Linker: The propoxy linker is formed by reacting the piperazine derivative with an appropriate epoxide under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the propoxy-linked piperazine reacts with a phenyl acyl chloride.
Formation of the Acetamide Group: The final step involves the reaction of the phenyl-linked piperazine with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The acetamide group can be hydrolyzed to form a carboxylic acid and an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
3-Hydroxy-4-methoxyphenylacetic acid: Used in various chemical and biological studies.
Uniqueness
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
47626-79-9 |
---|---|
Molecular Formula |
C22H29N3O4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3O4/c1-17(26)23-18-7-9-20(10-8-18)29-16-19(27)15-24-11-13-25(14-12-24)21-5-3-4-6-22(21)28-2/h3-10,19,27H,11-16H2,1-2H3,(H,23,26) |
InChI Key |
UYHGXXBHBCRFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.